molecular formula C15H21ClN2O3 B11166521 4-(acetylamino)-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide

Cat. No.: B11166521
M. Wt: 312.79 g/mol
InChI Key: BTSCVKQYQLKAGM-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a chloro substituent, and a methoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Acetylation: Introduction of the acetyl group to the amino group.

    Chlorination: Introduction of the chloro substituent.

    Methoxylation: Introduction of the methoxy group.

    Amidation: Formation of the benzamide by reacting with 3-methylbutylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C15H21ClN2O3/c1-9(2)5-6-17-15(20)11-7-12(16)13(18-10(3)19)8-14(11)21-4/h7-9H,5-6H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

BTSCVKQYQLKAGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl

Origin of Product

United States

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